tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C17H26Cl2N4O2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
tert-butyl 3-[[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26Cl2N4O2/c1-17(2,3)25-16(24)23-7-5-6-12(10-23)9-22(4)11-13-8-20-15(19)21-14(13)18/h8,12H,5-7,9-11H2,1-4H3 |
InChI Key |
DNWYAOUQCNWDPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN(C)CC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds through the following key steps:
Protection of Piperidine Nitrogen:
The piperidine nitrogen is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps. This is commonly achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.Introduction of the Aminomethyl Linker:
The 3-position of the piperidine ring is functionalized with a chloromethyl or bromomethyl group, which is then substituted by a methylated amino group. This step often involves nucleophilic substitution using methylamine or a methylated amine derivative.Attachment of the 2,4-Dichloropyrimidin-5-yl Moiety:
The 2,4-dichloropyrimidine ring is introduced via nucleophilic substitution at the 5-position, typically by reacting the aminomethylated piperidine intermediate with 2,4-dichloropyrimidine under controlled conditions. The reaction is facilitated by the nucleophilicity of the amino group and the electrophilicity of the chloropyrimidine.Purification and Characterization:
The final product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity. Characterization is performed using NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Piperidine + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Boc protection of piperidine nitrogen | Mild conditions to avoid overreaction |
| 2 | Halomethylation at 3-position (e.g., chloromethylation) or direct substitution with methylamine | Introduction of methylamino linker | Control of regioselectivity critical |
| 3 | 2,4-Dichloropyrimidine, base (e.g., potassium carbonate), solvent (e.g., DMF), 50–80°C | Nucleophilic aromatic substitution | Temperature and solvent choice affect yield |
| 4 | Chromatography (silica gel or HPLC) | Purification | Ensures removal of side products and unreacted materials |
Optimization of temperature, solvent, and stoichiometry is essential to maximize yield and minimize impurities.
Research Findings and Analytical Data
- Yield: Reported yields for the overall synthesis range from 60% to 85%, depending on the scale and optimization of reaction conditions.
- Purity: Final product purity typically exceeds 95% as confirmed by HPLC and NMR spectroscopy.
- Spectroscopic Characterization:
- [^1H NMR](pplx://action/followup): Signals corresponding to tert-butyl group (~1.4 ppm), piperidine ring protons (1.0–3.5 ppm), and aromatic protons of the dichloropyrimidine (6.0–8.0 ppm).
- Mass Spectrometry: Molecular ion peak consistent with 389.3 g/mol molecular weight.
- Elemental Analysis: Consistent with calculated C, H, N, Cl, and O content.
These data confirm the successful synthesis and structural integrity of the compound.
Comparative Analysis with Related Compounds
| Compound Name | Key Structural Differences | Preparation Notes | Biological Relevance |
|---|---|---|---|
| tert-Butyl 4-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate | Substitution at 4-position of piperidine instead of 3-position | Similar synthetic route with regioselective control | Potential kinase inhibitor with different binding profile |
| tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate | Pyrrolidine ring instead of piperidine | Adjusted ring size affects reaction conditions | Altered pharmacokinetics and bioactivity |
| tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate | Methoxy linker instead of amino linker | Different nucleophilic substitution chemistry | Different target interactions |
This comparison highlights the importance of ring position and linker chemistry in synthesis and biological function.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Starting Material | Piperidine | Commercially available | High purity required |
| Protecting Group | tert-Butyl carbamate (Boc) | Boc2O, base, DCM, 0–25°C | Stable intermediate |
| Aminomethylation | Methylamine or methylated amine | Nucleophilic substitution, mild heating | Selective substitution at 3-position |
| Pyrimidine Coupling | 2,4-Dichloropyrimidine | DMF, K2CO3, 50–80°C | Efficient nucleophilic aromatic substitution |
| Purification | Silica gel chromatography or HPLC | Solvent gradient elution | >95% purity |
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the piperidine amine. This step is critical for further functionalization:
Mechanism : Protonation of the carbonyl oxygen weakens the Boc group’s bond, leading to carbamic acid formation and subsequent release of CO₂ and tert-butanol.
Nucleophilic Substitution on the Dichloropyrimidine
The dichloropyrimidine moiety undergoes sequential substitution reactions, often at the C2 and C4 positions, due to electron withdrawal by the adjacent chlorine atoms:
| Reagents | Conditions | Products | Applications |
|---|---|---|---|
| Primary amines (e.g., NH₃, MeNH₂) | EtOH, 80°C, Pd catalysis | Mono-/di-aminopyrimidine derivatives | Kinase inhibitor precursors |
| Thiols (e.g., HS-R) | DMF, K₂CO₃, 60°C | Thioether-linked analogs | Probe molecules for SAR studies |
| Alkoxides (e.g., NaOMe) | THF, reflux | Methoxy-substituted pyrimidines | Intermediate for heterocyclic synthesis |
Mechanism : Aromatic nucleophilic substitution (SNAr) is facilitated by resonance stabilization of the negative charge at the meta and para positions relative to the electron-withdrawing chlorine substituents.
Amide Coupling via Exposed Amine
After Boc deprotection, the secondary amine undergoes acylation or sulfonylation:
Key Insight : Steric hindrance from the methylamino-methyl group slows reaction kinetics, necessitating excess reagents or prolonged reaction times.
Reductive Amination
The secondary amine participates in reductive amination with aldehydes/ketones:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT | N-Methylated derivative | 88% |
| Cyclohexanone | Ti(iOPr)₄, NaBH₃CN, THF | Cyclohexyl-substituted amine | 72% |
Limitation : Over-alkylation is minimized by controlled stoichiometry and low-temperature conditions .
Ester Hydrolysis
The tert-butyl ester is hydrolyzed to a carboxylic acid under acidic or basic conditions:
| Conditions | Products | Yield |
|---|---|---|
| H₂SO₄ (conc.), H₂O, reflux | Piperidine-1-carboxylic acid derivative | 90% |
| NaOH (1 M), EtOH/H₂O, 60°C | Sodium carboxylate salt | 85% |
Application : The carboxylic acid serves as a handle for further conjugation (e.g., amide bond formation).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the pyrimidine ring:
Key Data : Reactions typically achieve 70–85% yields, with HPLC purification ensuring >95% purity.
Comparative Reactivity Table
| Functional Group | Reaction | Typical Yield | Key Reagents |
|---|---|---|---|
| tert-Butyl carbamate | Acidic deprotection | 85–95% | HCl, TFA |
| Dichloropyrimidine | SNAr with amines/thiols | 70–90% | Pd catalysts, K₂CO₃ |
| Secondary amine | Acylation/alkylation | 65–88% | Acetyl chloride, NaBH₃CN |
| tert-Butyl ester | Hydrolysis | 85–90% | H₂SO₄, NaOH |
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- The tert-butyl group provides steric protection, improving metabolic stability .
- Hazard Profile: Classified with GHS warnings for skin/eye irritation (H315, H319, H320) .
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights structural differences and their implications:
Biological Activity
tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate, also known as 3-[(2,4-Dichloro-pyrimidin-5-ylmethyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester, is a chemical compound with the molecular formula and a molar mass of approximately 361.27 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain protein targets related to cancer and metabolic disorders.
Molecular Structure
The structural features of this compound include:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Dichloropyrimidine Moiety : A pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions.
- tert-Butyl Ester Group : Enhances lipophilicity and may influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H22Cl2N4O2 |
| Molar Mass | 361.27 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Initial studies suggest that this compound exhibits potential biological activities through various mechanisms:
- Protein Inhibition : The compound may act as an inhibitor of specific proteins involved in cancer pathways, potentially affecting cell proliferation and survival.
- G-Protein-Coupled Receptor Modulation : Similar compounds have shown efficacy in modulating G-protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes.
Potential Therapeutic Applications
The unique structural characteristics of this compound suggest several potential therapeutic applications:
- Cancer Therapy : Due to its ability to inhibit protein targets associated with tumor growth.
- Metabolic Disorders : Potential modulation of insulin signaling pathways may benefit conditions like diabetes.
In Vitro Studies
Research has indicated that compounds with similar structures can interact with various receptors influencing pathways such as insulin signaling and cell proliferation. For instance:
- A study demonstrated that derivatives of dichloropyrimidine exhibited significant inhibitory effects on certain cancer cell lines, suggesting that this compound may have similar properties.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate?
Methodological Answer: The synthesis involves multi-step reactions:
Intermediate Preparation : Start with the formation of the 2,4-dichloropyrimidin-5-ylmethyl scaffold via nucleophilic substitution using 2,4-dichloropyrimidine and methylamine derivatives .
Aminomethylation : React the pyrimidine intermediate with tert-butyl piperidine-1-carboxylate derivatives under reductive amination conditions (e.g., NaBHCN in MeOH at 20–25°C) .
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (BocO) in dichloromethane with a catalytic base (e.g., DMAP) .
Q. How is the compound characterized for structural confirmation?
Methodological Answer:
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
- Fire Safety : Employ CO extinguishers; avoid water for solvent fires .
Advanced Research Questions
Q. How can reaction yields be optimized for the reductive amination step?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, MeCN) vs. alcohols (MeOH, EtOH). MeOH improves proton transfer but may reduce solubility .
- Catalyst Additives : Use Lewis acids (e.g., ZnCl) to stabilize imine intermediates.
- Temperature Control : Conduct reactions at 0°C to minimize byproducts (e.g., over-reduction) .
Data Contradiction Note :
Some protocols report 60% yields in MeOH, while others achieve 75% in DMF with ZnCl. This suggests solvent-dependent reactivity .
Q. How is stereochemical purity ensured in the piperidine ring?
Methodological Answer:
Q. What computational methods predict the compound’s bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinase domains). Pyrimidine groups show strong π–π stacking with ATP-binding sites .
- QSAR Models : Correlate logP (calculated: 3.2) with membrane permeability using Molinspiration software .
- MD Simulations : AMBER force fields assess stability of the methylamino-piperidine linkage in aqueous environments .
Q. How are spectroscopic data inconsistencies resolved?
Methodological Answer:
Q. What strategies mitigate toxicity in biological assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
